molecular formula C8H15NO2 B13550320 2-Amino-2-cyclopentylpropanoic acid CAS No. 740059-54-5

2-Amino-2-cyclopentylpropanoic acid

Cat. No.: B13550320
CAS No.: 740059-54-5
M. Wt: 157.21 g/mol
InChI Key: VGCQXKMLMVNSPM-UHFFFAOYSA-N
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Description

2-Amino-2-cyclopentylpropanoic acid is a non-canonical amino acid of significant interest in pharmaceutical research and peptidomimetic design. Its structure, featuring a cyclopentyl side chain and a chiral alpha-carbon, makes it a valuable building block for constructing peptides with enhanced stability and specific biological functions . Researchers utilize this compound and its analogues to create peptidomimetics that overcome the limitations of natural peptides, such as poor metabolic stability and low bioavailability . Incorporating sterically hindered residues like this compound into peptide sequences can protect against proteolytic degradation and help induce or stabilize specific secondary structures, which is crucial for developing novel therapeutic agents . This compound is strictly for research purposes in laboratories and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

2-amino-2-cyclopentylpropanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO2/c1-8(9,7(10)11)6-4-2-3-5-6/h6H,2-5,9H2,1H3,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGCQXKMLMVNSPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1CCCC1)(C(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80291676
Record name 2-amino-2-cyclopentylpropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80291676
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

740059-54-5
Record name 2-amino-2-cyclopentylpropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80291676
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

General Synthetic Strategy

The preparation typically involves:

  • Formation of the cyclopentyl-substituted propanoic acid intermediate.
  • Introduction of the amino group at the α-position.
  • Control of stereochemistry to obtain the (S)-enantiomer.
  • Purification and conversion to the free amino acid or its salt form.

Method 1: Synthesis via Cyclopentanone and Acrylate Condensation Followed by Amination and Hydrolysis

A patented method describes the synthesis of related cyclopentyl-substituted propionic acid derivatives, which can be adapted for this compound preparation:

Stepwise Process:

  • Condensation Reaction:

    • React cyclopentanone with morpholine and p-methyl benzenesulfonic acid in a high boiling non-protic solvent such as toluene.
    • Heat under reflux for 1–3 hours.
    • Cool to 75–95 °C and add acrylate dropwise over 3–5 hours.
    • Continue reaction for 2–4 hours, then cool and filter to obtain crude 3-(2-oxocyclopentyl)-propionic ester.
  • Hydrolysis:

    • Hydrolyze the ester under alkaline conditions using aqueous sodium hydroxide and methanol at 60–65 °C for 1–3 hours.
    • Acidify with hydrochloric acid to pH 3–5.
    • Extract with organic solvent (e.g., dichloromethane), dry, and evaporate to yield 3-(2-oxocyclopentyl)-propionic acid.
  • Amination:

    • The keto group (2-oxocyclopentyl) can be converted to the amino group through reductive amination or other amination techniques to yield this compound.

Yields and Conditions:

Step Conditions Yield (%) Notes
Condensation Cyclopentanone, morpholine, toluene, reflux 2h, acrylate addition 4h 92 High yield of ester intermediate
Hydrolysis NaOH (30%), MeOH, 60–65 °C, 2h 90 Efficient conversion to acid
Amination Reductive amination (not detailed) Variable Requires stereocontrol for (S)-enantiomer

This method is robust for preparing the propionic acid intermediate, which can be further converted to the amino acid by established amination protocols.

Method 2: Reductive Amination of Cyclopentanone Derivatives

A common approach to synthesize chiral amino acids involves:

  • Starting from cyclopentanone or its derivatives.
  • Performing reductive amination with ammonia or amine sources to introduce the amino group.
  • Employing chiral catalysts or chiral auxiliaries to ensure (S)-configuration.

Typical Procedure:

  • Cyclopentanone reacts with ammonia or ammonium salts in the presence of a reducing agent such as sodium cyanoborohydride or hydrogen with a chiral catalyst.
  • The reaction proceeds under mild conditions (room temperature to 60 °C).
  • The amino alcohol intermediate is then oxidized or functionalized to the corresponding amino acid.

This method emphasizes stereoselectivity and is often coupled with protecting group strategies to facilitate purification and yield improvement.

Method 3: One-Pot Knoevenagel Condensation and Subsequent Transformations

An alternative synthetic route involves:

  • Reacting cyclopentyl aldehyde derivatives with Meldrum’s acid in the presence of triethylammonium formate at elevated temperatures (~100 °C).
  • This reaction forms substituted propanoic acids in one step.
  • Subsequent amination and functional group transformations convert the propanoic acid derivative into the amino acid.

This method is noted for its simplicity, green chemistry aspects, and scalability.

Comparative Summary of Preparation Methods

Method Starting Materials Key Steps Advantages Limitations
Condensation + Hydrolysis + Amination Cyclopentanone, morpholine, acrylate Reflux condensation, hydrolysis, reductive amination High yield, well-established Multi-step, requires careful pH control
Reductive Amination Cyclopentanone, ammonia Reductive amination with chiral catalyst Good stereocontrol, direct amination Requires chiral catalysts, sensitive conditions
Knoevenagel Condensation Cyclopentyl aldehyde, Meldrum’s acid One-pot condensation Simple, green, scalable May require further steps for amination

Research Findings and Notes

  • The patented method provides detailed reaction conditions and yields, demonstrating industrial applicability.
  • Reductive amination is a classical method for amino acid synthesis, with many chiral catalysts available to ensure enantiomeric purity.
  • The Knoevenagel condensation approach offers a novel, environmentally friendly route suitable for large-scale synthesis.
  • Protecting groups and salt formation (e.g., hydrochloride salts) are commonly employed to stabilize intermediates and final products.

Chemical Reactions Analysis

Types of Reactions: 2-Amino-2-cyclopentylpropanoic acid can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding imines or nitriles.

    Reduction: The carboxyl group can be reduced to form alcohols or aldehydes.

    Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide under acidic or basic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide for converting the amino group into halides.

Major Products:

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of alcohols or aldehydes.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

2-Amino-2-cyclopentylpropanoic acid has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing complex organic molecules.

    Biology: Investigated for its potential role in modulating biological pathways and enzyme activities.

    Medicine: Explored for its therapeutic potential in treating certain medical conditions.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-amino-2-cyclopentylpropanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may modulate the activity of these targets by binding to active sites or altering their conformation, thereby influencing various biochemical pathways.

Comparison with Similar Compounds

Table 1: Structural and Molecular Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent Features Key Data/Applications
2-Amino-2-cyclopentylpropanoic acid C₈H₁₅NO₂* ~157.21* Cyclopentyl at α-carbon Hypothesized applications in peptide design
(S)-2-Amino-3-(1-methylcyclopentyl)propanoic acid C₉H₁₇NO₂ 171.24 Methylcyclopentyl at β-carbon Research use (GLPBIO, Cat. No. GB51897)
2-Amino-3-(2-methylidenecyclopropyl)propanoic acid C₇H₁₁NO₂ 141.17 Methylenecyclopropyl at β-carbon No application data available
(R)-2-Amino-3-(naphthalen-1-yl)propanoic acid C₁₃H₁₃NO₂ 215.25 Naphthyl group at β-carbon Potential aromatic interaction studies
3-(2-Aminoethylsulfanyl)-2-methylpropanoic acid C₆H₁₃NO₂S 163.24 Sulfur-containing ethylamino group Safety data available (CAS 80186-81-8)

*Calculated based on molecular formula.

Structural Differentiation

  • Substituent Position: Unlike (S)-2-Amino-3-(1-methylcyclopentyl)propanoic acid , which places the methylcyclopentyl group at the β-carbon, this compound localizes the cyclopentyl group at the α-carbon.
  • Functional Groups: The sulfur-containing analog (with an aminoethylsulfanyl group) introduces polarity and hydrogen-bonding capabilities distinct from the purely hydrocarbon cyclopentyl group.

Physicochemical Properties

  • Lipophilicity: Cyclopentyl and methylcyclopentyl substituents increase lipophilicity compared to linear-chain amino acids (e.g., ’s (2S)-2-aminobutanoic acid). This affects membrane permeability and solubility in aqueous media.
  • Solubility: Data gaps exist for this compound, but analogs like (S)-2-Amino-3-(1-methylcyclopentyl)propanoic acid require solvent optimization for research use .

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